molecular formula C24H24ClN3O5S B2824858 N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 361980-61-2

N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2824858
CAS No.: 361980-61-2
M. Wt: 501.98
InChI Key: IPENAZUWJAKJNQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tetrahydropyridine core substituted with cyano, ethoxyphenyl, and sulfanyl-acetamide groups. The acetamide moiety is further substituted with a 4-chloro-2,5-dimethoxyphenyl group, which contributes to its unique electronic and steric properties. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated and methoxy/ethoxy-substituted aromatic systems.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O5S/c1-4-33-19-8-6-5-7-14(19)15-9-22(29)28-24(16(15)12-26)34-13-23(30)27-18-11-20(31-2)17(25)10-21(18)32-3/h5-8,10-11,15H,4,9,13H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPENAZUWJAKJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C24H24ClN3O6S
  • Molecular Weight : 517.98 g/mol
  • CAS Number : 370853-95-5
  • Density : 1.40 g/cm³ (predicted)
  • Boiling Point : 738.2 ± 60.0 °C (predicted)
  • pKa : 11.01 ± 0.70 (predicted)

The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is believed to exhibit anti-inflammatory and antiviral properties due to its heterocyclic structure and the presence of functional groups that can interact with biological molecules.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, research into heterocyclic compounds has shown that similar structures can inhibit viral replication effectively. In a study focusing on various heterocycles, compounds with similar frameworks demonstrated significant antiviral activity against Herpes Simplex Virus (HSV) and Influenza A Virus (IAV) .

CompoundVirus TypeIC50 ValueCC50 Value
Compound 3adHSV-150 µM600 µM
Compound N30IAVNot specifiedNot specified

Anti-inflammatory Activity

In vivo studies suggest that derivatives of this compound may alleviate conditions such as ulcerative colitis. One specific study reported that a related compound significantly reduced inflammation in animal models induced by dextran sodium sulfate (DSS), indicating a potential therapeutic application for inflammatory bowel diseases .

Case Studies and Research Findings

  • Antiviral Activity : A series of novel pyrazole-fused derivatives were synthesized and tested against various viruses. The results indicated that modifications in the molecular structure could enhance antiviral efficacy while maintaining low cytotoxicity .
  • Anti-inflammatory Effects : In a study examining the effects of N-Heterocyclic Ketone analogues on ulcerative colitis, researchers found that these compounds exhibited significant protective effects in mouse models, suggesting their potential for further development in treating inflammatory diseases .
  • Cytotoxicity Assessment : The cytotoxic profile of related compounds has been evaluated in multiple studies, revealing varying degrees of toxicity depending on structural modifications. For example, certain derivatives showed promising results with low cytotoxicity while effectively inhibiting viral replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the core acetamide-pyridine/thioacetamide framework but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Synthesis Yield (if reported) Notable Features
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) 4-chlorophenyl (acetamide); styryl groups (pyridine) 85% High-yield synthesis; potential π-π interactions from styryl groups
2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-ethoxy-3-methoxyphenyl (pyridine); 2,6-dimethylphenyl (acetamide) Not reported Enhanced lipophilicity from methyl/ethoxy groups; possible metabolic stability
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide 2-cyanophenyl (acetamide); trifluoromethyl, thienyl (pyridine) Not reported Electron-withdrawing CF₃ group; thienyl may improve solubility or binding

Key Comparative Analysis

  • In contrast, the CF₃ group in strongly withdraws electrons, which could enhance binding to hydrophobic pockets but reduce solubility. The styryl groups in introduce extended conjugation, possibly enhancing UV absorbance or fluorescence properties.
  • Methoxy/ethoxy substitutions (main compound vs. and ) influence logP values, with ethoxy groups (as in the main compound) offering greater lipophilicity than methoxy.
  • Synthetic Feasibility: The 85% yield reported for suggests efficient thioacetamide coupling under reflux conditions, which may be applicable to the main compound’s synthesis.

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